![molecular formula C12H20NO3P B14362613 Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate CAS No. 93041-76-0](/img/structure/B14362613.png)
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate is an organophosphorus compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a benzylamine moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts or microwave irradiation to enhance reaction yields and reduce reaction times. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also been explored for the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild conditions, often requiring the presence of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is employed as a corrosion inhibitor in industrial processes, particularly in the protection of metals against corrosion in acidic environments
Mecanismo De Acción
The mechanism of action of diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate include:
- Diethyl phosphite
- Diethyl 4-methylbenzylphosphonate
- Diethyl (4-chlorophenyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzylamine moiety and a phosphonate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
93041-76-0 |
|---|---|
Fórmula molecular |
C12H20NO3P |
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
[4-(diethoxyphosphorylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |
Clave InChI |
XPOIKMLBIZHKSL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)CN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


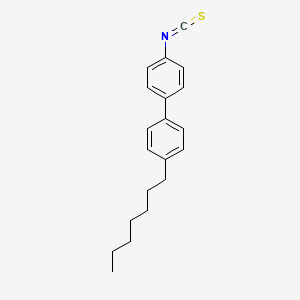
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)


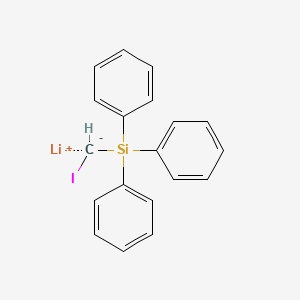
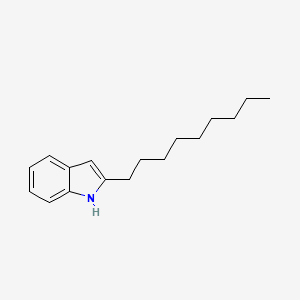
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
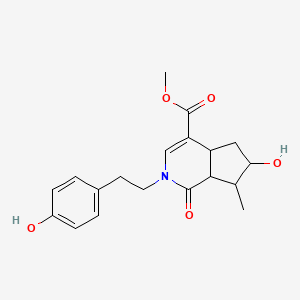

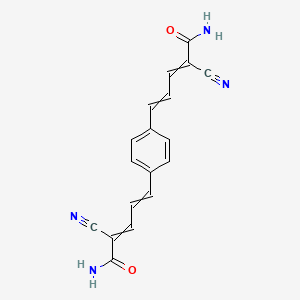
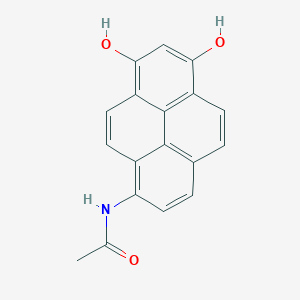
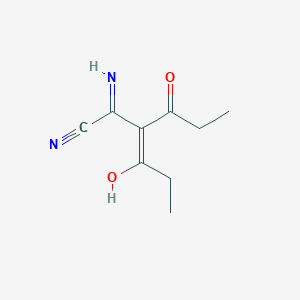
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
